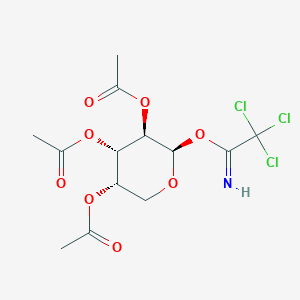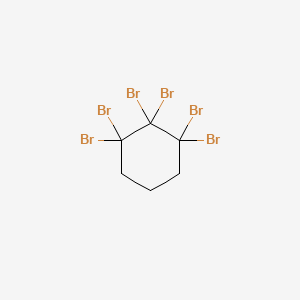
Hexabromcyclohexan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexabromcyclohexan, also known as 1,2,3,4,5,6-Hexabromcyclohexan, is a brominated organic compound with the molecular formula C6H6Br6. It is a derivative of cyclohexane where all hydrogen atoms are replaced by bromine atoms. This compound is known for its high bromine content and is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Hexabromcyclohexan is synthesized through the bromination of benzene under light exposure. This process primarily yields two isomers of this compound – (−)-α/(+)-α and β – with 1,4-Dibrombenzol as a byproduct under certain conditions . The reaction conditions typically involve the use of bromine and a catalyst to facilitate the bromination process.
Chemical Reactions Analysis
Hexabromcyclohexan undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of brominated cyclohexanones .
Scientific Research Applications
Hexabromcyclohexan has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in studies involving brominated compounds and their effects on biological systems.
Medicine: It is investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of flame retardants and other brominated products
Mechanism of Action
The mechanism of action of Hexabromcyclohexan involves its interaction with molecular targets and pathways in biological systems. It is known to interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Hexabromcyclohexan can be compared with other brominated cyclohexane derivatives, such as:
Bromocyclohexane: A simpler brominated compound with only one bromine atom.
Dibromocyclohexane: Contains two bromine atoms and has different chemical properties and reactivity.
Tetrabromocyclohexane: Contains four bromine atoms and is used in different industrial applications.
This compound is unique due to its high bromine content, which imparts distinct chemical and physical properties compared to its less brominated counterparts .
Properties
Molecular Formula |
C6H6Br6 |
|---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexabromocyclohexane |
InChI |
InChI=1S/C6H6Br6/c7-4(8)2-1-3-5(9,10)6(4,11)12/h1-3H2 |
InChI Key |
IKJAQRZWKCSNLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1)(Br)Br)(Br)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


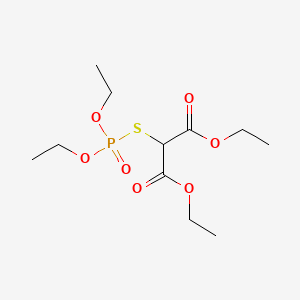
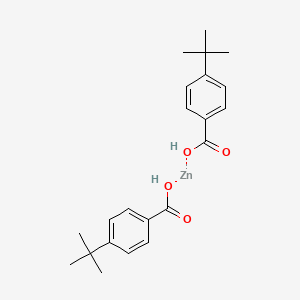
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B13822248.png)
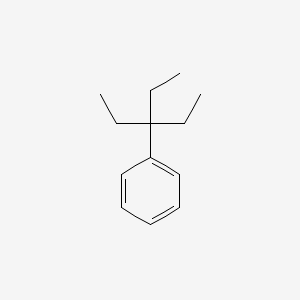
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
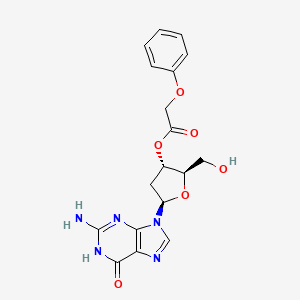
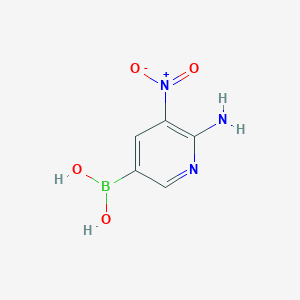
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
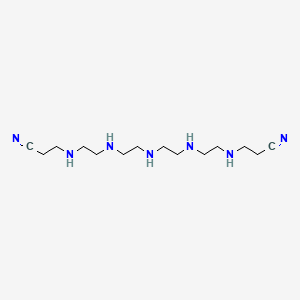
![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)
